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Compound of Interest

Compound Name:
3-Amino-N,N-dimethylpyridine-2-

sulfonamide

Cat. No.: B13184436

Get Quote

The "Privileged" Scaffold Aminopyridine sulfonamides represent a "privileged structure" in

medicinal chemistry, effectively bridging two distinct pharmacological worlds.

The Aminopyridine Moiety: Historically defined by 4-Aminopyridine (4-AP), a classic voltage-

gated potassium channel (

) blocker used in multiple sclerosis (Fampridine). In kinase inhibitors, this moiety frequently
acts as the "hinge binder," accepting hydrogen bonds from the kinase backbone.

The Sulfonamide Moiety: A classic pharmacophore for Carbonic Anhydrase (CA) inhibition

(zinc binding) and a key structural element in modern kinase inhibitors (e.g., Vemurafenib,

Dabrafenib) to improve solubility and target selectivity.

Scope of this Guide This document provides rigorous protocols for characterizing novel

aminopyridine sulfonamides across their three primary target classes:

Primary Target: Kinase Modulation (MAPK/PI3K pathways).

Secondary Target: Carbonic Anhydrase Inhibition (Tumor-associated isoforms CA-IX/XII).
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Off-Target Liability: Voltage-Gated Ion Channel Blockade (

channels).

Part 2: Kinase Inhibition Profiling (Primary Efficacy)
Context: Many aminopyridine sulfonamides function as ATP-competitive inhibitors. The pyridine

nitrogen often forms a critical H-bond with the kinase hinge region, while the sulfonamide tail

extends into the solvent-accessible region or the "back pocket," conferring selectivity.

Protocol A: TR-FRET Competition Binding Assay
Validated for: PI3K, BRAF, and MAP4K4 targets.

Principle: This assay measures the ability of the test compound to displace a fluorophore-

labeled tracer from the kinase active site. It is less susceptible to fluorescence interference than

standard intensity assays.

Materials:

Kinase: Recombinant human kinase (e.g., MAP4K4), GST-tagged.

Tracer: LanthaScreen™ Eu-anti-GST Antibody + AlexaFluor™ 647-labeled ATP competitive

tracer.

Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

Experimental Workflow:

Compound Preparation:

Dissolve aminopyridine sulfonamide in 100% DMSO to 10 mM.

Note: Aminopyridines can be basic; ensure complete dissolution. If precipitation occurs

upon dilution in aqueous buffer, verify pH stability (sulfonamide

, pyridine

).
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Prepare a 10-point serial dilution (1:3) in assay buffer (Final DMSO < 1%).

Reaction Assembly (384-well plate):

Add 5 µL of test compound.

Add 5 µL of Kinase/Antibody mixture (Optimized conc. usually 5 nM kinase / 2 nM

antibody).

Add 5 µL of Tracer (Concentration =

of tracer for the kinase).

Incubation:

Incubate for 60 minutes at Room Temperature (RT) in the dark.

Critical: Aminopyridine sulfonamides generally exhibit fast-on/fast-off kinetics. Long

incubations are rarely needed unless investigating covalent inhibition.

Detection:

Read on a TR-FRET compatible plate reader (e.g., EnVision).

Excitation: 340 nm.

Emission 1 (Donor): 495 nm (Europium).

Emission 2 (Acceptor): 665 nm (AlexaFluor).

Data Analysis:

Calculate FRET Ratio:

.

Fit data to a sigmoidal dose-response equation (Variable Slope) to determine

.
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Data Visualization: Kinase Signaling Pathway
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Caption: MAPK signaling cascade showing the insertion point for aminopyridine sulfonamide

inhibitors (e.g., targeting RAF/MAP4K4).
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Part 3: Ion Channel Liability ( Blockade)
Context: The 4-aminopyridine core is a potent blocker of

,

, and

channels. While sulfonamide substitution often reduces this affinity due to steric hindrance, it
does not eliminate it. "Off-target" blockade can lead to seizure risk (CNS) or cardiac
arrhythmias (if hERG/Kv11.1 is affected).

Protocol B: Automated Whole-Cell Patch Clamp
(QPatch/Patchliner)
Objective: Quantify the safety margin between Kinase

and

channel blockade.

Materials:

Cell Line: CHO or HEK293 stably expressing

or

.

Extracellular Solution (Tyrode's): 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10

mM HEPES, 5 mM Glucose (pH 7.4).

Intracellular Solution: 140 mM KCl, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP (pH 7.2).

Experimental Workflow:

Seal Formation:

Harvest cells at 70-80% confluence.

Establish Giga-ohm seal (>1 GΩ) and enter whole-cell configuration.
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Voltage Protocol (Kv1.x specific):

Holding Potential: -80 mV.

Depolarizing Step: Pulse to +20 mV for 500 ms (activates channels).

Interval: 10 seconds (0.1 Hz) to monitor state-dependent block.

Compound Application:

Record stable baseline current (Run-down < 5% over 3 mins).

Apply aminopyridine sulfonamide at increasing concentrations (e.g., 1, 10, 30, 100 µM).

Note: 4-AP block is voltage-dependent and often requires channel opening. Ensure the

protocol allows sufficient opening time.

Analysis:

Measure steady-state current at the end of the depolarizing pulse.

Normalize to baseline current (

).

Flag: If

, the compound has a high seizure liability risk.

Data Visualization: Ion Channel Blockade Mechanism
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Caption: State-dependent blockade of Kv channels. Aminopyridines typically bind to the open

pore, stabilizing a non-conducting state.

Part 4: Carbonic Anhydrase (CA) Selectivity
Context: Sulfonamides are the primary inhibitors of CA.[1] In oncology, inhibiting CA-IX

(hypoxia-induced) is desirable, while inhibiting CA-I/II (cytosolic, ubiquitous) causes side effects

like acidosis or paresthesia.

Protocol C: Stopped-Flow Hydrase Assay
Objective: Determine selectivity ratio (

CA-II /

CA-IX).

Methodology:

Reaction:

Indicator: Phenol Red (changes color from yellow to red as pH drops).

Setup:
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Syringe A: Enzyme (CA-IX mimic) + Indicator in HEPES buffer.

Syringe B:

-saturated water.

Syringe C: Test Compound.

Measurement:

Rapidly mix reagents (< 10 ms dead time).

Monitor absorbance decrease at 557 nm over 0-100 ms.

Aminopyridine sulfonamides often show slow-binding kinetics if the pyridine ring interacts

with the hydrophobic pocket of the enzyme.

Part 5: Summary of Pharmacological Parameters
Parameter Assay Type

Target Value (Lead
Gen)

Critical Liability

Kinase Potency (

)
TR-FRET < 50 nM

> 1 µM (Lack of

efficacy)

Kv1.1 Blockade Patch Clamp > 100 µM < 10 µM (Seizure risk)

hERG Blockade Patch Clamp > 30 µM
< 1 µM (QTc

prolongation)

CA-IX Selectivity Hydrase Assay > 50-fold vs CA-II
< 10-fold (Systemic

toxicity)

Solubility (pH 7.4) Kinetic Shake > 50 µM
< 5 µM (Poor

bioavailability)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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